N'-[(2Z)-Butan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(2Z)-Butan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound with the molecular formula C₁₂H₁₄Br₃N₃O This compound is characterized by the presence of a hydrazide group, a butan-2-ylidene moiety, and a tribromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-Butan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the reaction of 2,4,6-tribromoaniline with butan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-Butan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds.
Scientific Research Applications
N’-[(2Z)-Butan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(2Z)-Butan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide
- N’-[(2Z)-2-Butanylidene]-2-(phenylamino)acetohydrazide
Uniqueness
N’-[(2Z)-Butan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific reactivity and biological activity.
Properties
Molecular Formula |
C12H14Br3N3O |
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Molecular Weight |
455.97 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C12H14Br3N3O/c1-3-7(2)17-18-11(19)6-16-12-9(14)4-8(13)5-10(12)15/h4-5,16H,3,6H2,1-2H3,(H,18,19)/b17-7- |
InChI Key |
XPJGJBRXVHZBIU-IDUWFGFVSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C |
Canonical SMILES |
CCC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C |
Origin of Product |
United States |
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